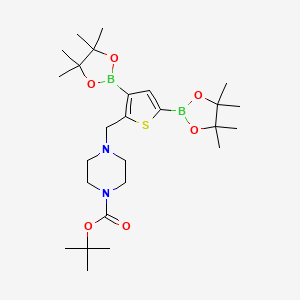

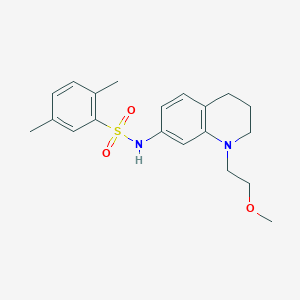

![molecular formula C9H19NO3 B2817068 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine CAS No. 169523-21-1](/img/structure/B2817068.png)

2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine, commonly known as PEG-amine, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. PEG-amine is a polyethylene glycol (PEG) derivative that contains an amine functional group, making it a versatile molecule for various applications.

Aplicaciones Científicas De Investigación

Surfactant Structures and Wettability

2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine exhibits unique interfacial activity . Its sequenced propoxylation and ethoxylation yield an innovative amphiphilic structure . The adsorption behavior of the synthesized compounds was explored using equilibrium surface tension, dynamic surface tension, and static/dynamic contact angle . The results from the adsorption tests conducted at the air/aqueous surfactant solution interface underwent comprehensive qualitative and quantitative analyses .

Applications in Modern Oil-Free Lubricating Products

The superior wetting properties of 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine demonstrate particular potential in the use of modern oil-free lubricating products .

Applications in Detergent Super-Concentrates

2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine can be used in the preparations of detergent super-concentrates with spontaneous water solubility .

Mecanismo De Acción

Target of Action

It is a polyethylene glycol (peg) derivative that contains an amine functional group, making it a versatile molecule for various applications .

Mode of Action

It is known to be used in the synthesis of protac (proteolysis targeting chimera) molecules and antibody-drug conjugates (adcs) . In the context of PROTACs, it serves as a linker connecting an E3 ubiquitin ligase ligand and a target protein ligand . This facilitates the degradation of the target protein via the ubiquitin-proteasome system . In ADCs, it acts as a non-cleavable linker attaching an antibody to a cytotoxic drug .

Biochemical Pathways

Given its role in protacs and adcs, it can be inferred that it influences the ubiquitin-proteasome system and antibody-mediated drug delivery .

Result of Action

The molecular and cellular effects of PEG-amine’s action would depend on its application. In PROTACs, it facilitates the degradation of target proteins, altering cellular functions . In ADCs, it enables the targeted delivery of cytotoxic drugs, potentially leading to cell death .

Propiedades

IUPAC Name |

2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h2H,1,3-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHOHQNFUWHTQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2816991.png)

![1'-(3,4-Dimethylbenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2816998.png)

![8-(3-((2-chlorophenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2816999.png)